Tetrabenazin-d6
Übersicht
Beschreibung
Tetrabenazin ist ein Hemmstoff des vesikulären Monoamintransporters 2 (VMAT2), der hauptsächlich zur symptomatischen Behandlung hyperkinetischer Bewegungsstörungen wie Chorea im Zusammenhang mit der Huntington-Krankheit eingesetzt wird . Es wurde erstmals im Jahr 2008 von der U.S. Food and Drug Administration zu diesem Zweck zugelassen . Tetrabenazin wirkt durch Depletion von Monoaminen wie Dopamin, Serotonin, Noradrenalin und Histamin aus Nervenzellen, was zur Kontrolle unwillkürlicher Körperbewegungen beiträgt .
2. Herstellungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von Tetrabenazin umfasst mehrere Schritte. Eine übliche Methode beinhaltet die folgenden Schritte :
Bildung von Tetramethylmethandiamin: Dies wird erreicht durch Reaktion einer Dimethylamin-wässrigen Lösung mit einer Formaldehyd-wässrigen Lösung.
Aminmethylierung: Das Tetramethylmethandiamin wird in einem organischen Lösungsmittel gelöst, gefolgt von der Zugabe von Acetylchlorid und 5-Methyl-2-hexanon.
Cyclisierung: Das Zwischenprodukt wird dann mit 6,7-Dimethoxy-3,4-dihydroisochinolinhydrochlorid umgesetzt, um Tetrabenazin zu erhalten.
Industrielle Produktionsmethoden: Die industrielle Produktion von Tetrabenazin beinhaltet oft die Optimierung der Reaktionsbedingungen, um die Ausbeute und Selektivität zu verbessern. So wurde beispielsweise berichtet, dass die Verwendung eines Rutheniumkatalysators und blauer LED-Bestrahlung Tetrabenazin in moderater Ausbeute liefert .
Wirkmechanismus
Target of Action
The primary target of Tetrabenazine-d6 is the Vesicular Monoamine Transporter 2 (VMAT2) . VMAT2 is responsible for importing neurotransmitters from the cytosol to the vesicles in neuronal cells . This transporter plays a crucial role in controlling the dopamine levels in the human body .
Mode of Action
Tetrabenazine-d6 acts as a reversible inhibitor of VMAT2 . By binding and inhibiting VMAT2, it depletes the levels of monoamines, such as dopamine, serotonin, norepinephrine, and histamine, from nerve terminals . This inhibition results in a decrease in the uptake of these neurotransmitters into synaptic vesicles, thereby reducing their availability for release into the synaptic cleft .
Biochemical Pathways
The inhibition of VMAT2 by Tetrabenazine-d6 affects the dopaminergic signal transmission pathway . By depleting the levels of dopamine in the synaptic vesicles, it reduces the
Wissenschaftliche Forschungsanwendungen
Tetrabenazin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung :
Chemie: Es wird als Modellverbindung zur Untersuchung von VMAT2-Hemmern verwendet.
Biologie: Tetrabenazin wird verwendet, um die Neurotransmitterregulation und synaptische Transmission zu untersuchen.
Medizin: Es wird hauptsächlich zur Behandlung hyperkinetischer Bewegungsstörungen wie Huntington-Krankheit, Tourette-Syndrom und Tardiver Dyskinesie eingesetzt.
Industrie: Tetrabenazin und seine Derivate werden bei der Entwicklung diagnostischer Werkzeuge zur Früherkennung neurologischer Erkrankungen verwendet.
5. Wirkmechanismus
Tetrabenazin entfaltet seine Wirkung durch Hemmung des vesikulären Monoamintransporters Typ 2 (VMAT2) . Diese Hemmung verhindert den Transport von Neurotransmittern wie Dopamin, Serotonin, Noradrenalin und Histamin in synaptische Vesikel, was zu ihrer Depletion in Nervenzellen führt . Diese Reduktion des Neurotransmitterspiegels hilft, unwillkürliche Bewegungen zu kontrollieren, die mit hyperkinetischen Störungen verbunden sind .
Ähnliche Verbindungen:
Deutetrabenazin: Ein Deuterium-markiertes Derivat von Tetrabenazin mit einer längeren Wirkdauer und möglicherweise weniger Nebenwirkungen
Valbenazin: Ein weiterer VMAT2-Hemmstoff, der zur Behandlung der Tardiven Dyskinesie eingesetzt wird.
Vergleich:
Deutetrabenazin vs. Tetrabenazin: Deutetrabenazin hat eine längere Halbwertszeit und kann ein besseres Verträglichkeitsprofil im Vergleich zu Tetrabenazin aufweisen
Valbenazin vs. Tetrabenazin: Beide sind VMAT2-Hemmstoffe, aber Valbenazin ist speziell für die Tardive Dyskinesie zugelassen, während Tetrabenazin für eine breitere Palette hyperkinetischer Störungen eingesetzt wird.
Tetrabenazin zeichnet sich durch seinen weit verbreiteten Einsatz bei der Behandlung verschiedener hyperkinetischer Bewegungsstörungen und seine Rolle in der wissenschaftlichen Forschung zum Verständnis der Neurotransmitterregulation aus.
Biochemische Analyse
Biochemical Properties
Tetrabenazine-d6 acts by binding and inhibiting VMAT2, a protein responsible for importing neurotransmitters from the cytosol to the vesicles in neuronal cells . This interaction leads to the depletion of monoamines such as dopamine, serotonin, and norepinephrine . The inhibition of VMAT2 by Tetrabenazine-d6 is selective, with Ki values of 97 and >20,000 nM for VMAT2 and VMAT1, respectively .
Cellular Effects
In cellular contexts, Tetrabenazine-d6 impacts various types of cells and cellular processes. It influences cell function by reducing the levels of monoamines in the brain, which can induce depressive-like behavior in animal models . The compound’s action on VMAT2 leads to a decrease in the release of neurotransmitters inside the cell to the synaptic cleft, resulting in altered dopaminergic signal transmission .
Molecular Mechanism
The molecular mechanism of Tetrabenazine-d6 involves its binding to VMAT2, leading to the inhibition of this transporter . This binding interaction results in the depletion of monoamine neurotransmitters from neuronal vesicles . The compound’s effects at the molecular level also include changes in gene expression, as a behaviorally active dose of Tetrabenazine-d6 has been shown to increase the expression of DARPP-32 in accumbens medium spiny neurons .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, Tetrabenazine-d6 exhibits changes in its effects. For instance, it has been shown to produce a dose-related decrease in lever pressing in rats, indicative of altered effort-related choice behavior . Information on the compound’s stability, degradation, and long-term effects on cellular function is currently limited.
Dosage Effects in Animal Models
In animal models, the effects of Tetrabenazine-d6 vary with different dosages . For example, it has been used to induce depressive-like behavior in rats, with the effects being dose-dependent
Metabolic Pathways
Tetrabenazine-d6 is involved in metabolic pathways related to the transport and depletion of monoamine neurotransmitters . It interacts with VMAT2, an enzyme responsible for importing neurotransmitters into neuronal vesicles
Transport and Distribution
Tetrabenazine-d6 is transported within cells and tissues via its interaction with VMAT2 . This transporter protein is responsible for importing neurotransmitters from the cytosol to the vesicles in neuronal cells
Subcellular Localization
The subcellular localization of Tetrabenazine-d6 is closely tied to its target, VMAT2, which is located in neuronal vesicles
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tetrabenazine involves multiple steps. One common method includes the following steps :
Formation of Tetramethyl Methane Diamine: This is achieved by reacting a dimethylamine aqueous solution with a formaldehyde aqueous solution.
Amine Methylation: The tetramethyl methane diamine is dissolved in an organic solvent, followed by the addition of acetyl chloride and 5-methyl-2-hexanone.
Cyclization: The intermediate product is then reacted with 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride to obtain tetrabenazine.
Industrial Production Methods: Industrial production of tetrabenazine often involves optimizing reaction conditions to improve yield and selectivity. For instance, the use of a ruthenium catalyst and blue LED irradiation has been reported to produce tetrabenazine in moderate yield .
Analyse Chemischer Reaktionen
Reaktionstypen: Tetrabenazin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Es kann oxidiert werden, um verschiedene Metaboliten zu bilden.
Reduktion: Reduktionsreaktionen können seine funktionellen Gruppen modifizieren.
Substitution: Substitutionsreaktionen können verschiedene Substituenten in seine Struktur einführen.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid können verwendet werden.
Substitution: Verschiedene Halogenierungsmittel können für Substitutionsreaktionen verwendet werden.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind verschiedene Metaboliten und Derivate von Tetrabenazin, wie z. B. Deutetrabenazin .
Vergleich Mit ähnlichen Verbindungen
Deutetrabenazine: A deuterium-labeled derivative of tetrabenazine with a longer duration of action and potentially fewer side effects
Valbenazine: Another VMAT2 inhibitor used for treating tardive dyskinesia.
Comparison:
Deutetrabenazine vs. Tetrabenazine: Deutetrabenazine has a longer half-life and may have a better tolerability profile compared to tetrabenazine
Valbenazine vs. Tetrabenazine: Both are VMAT2 inhibitors, but valbenazine is specifically approved for tardive dyskinesia, whereas tetrabenazine is used for a broader range of hyperkinetic disorders.
Tetrabenazine stands out due to its extensive use in treating various hyperkinetic movement disorders and its role in scientific research for understanding neurotransmitter regulation.
Biologische Aktivität
Tetrabenazine-d6 is a deuterated derivative of tetrabenazine, a drug primarily used to treat movement disorders such as chorea associated with Huntington's disease and tardive dyskinesia. This article explores the biological activity of tetrabenazine-d6, its mechanism of action, therapeutic applications, and relevant research findings.
Tetrabenazine functions as a vesicular monoamine transporter (VMAT) inhibitor , specifically targeting VMAT2. This inhibition leads to a decrease in the storage and release of monoamines, particularly dopamine, from presynaptic vesicles into the synaptic cleft. The result is a reduction in dopaminergic signaling, which is beneficial in conditions characterized by excessive dopaminergic activity, such as chorea and dyskinesias.
Pharmacokinetics and Metabolism
Tetrabenazine-d6 undergoes similar metabolic pathways as its non-deuterated counterpart. It is rapidly converted into active metabolites, primarily α-HTBZ (alpha-dihydrotetrabenazine) and β-HTBZ (beta-dihydrotetrabenazine), through carbonyl reductase enzymes. These metabolites are then further processed by cytochrome P450 enzymes, mainly CYP2D6, leading to various glucuronide conjugates that are excreted from the body .
Huntington's Disease
Tetrabenazine-d6 has been shown to effectively reduce chorea in patients with Huntington's disease. In clinical studies, it has demonstrated significant improvements in motor symptoms and quality of life for patients suffering from this condition.
- Case Study : In an open-label pilot study involving ten patients with levodopa-induced dyskinesias (LIDs), administration of tetrabenazine resulted in a reduction of LIDs by up to 45%, indicating its efficacy in managing motor symptoms associated with Parkinson's disease as well .
Tardive Dyskinesia
Tetrabenazine has also been evaluated for its potential use in treating tardive dyskinesia. Small trials suggest that it may alleviate symptoms in patients unresponsive to other treatments, although larger studies are needed to confirm these findings .
Clinical Trials
Recent studies have focused on comparing adherence rates between tetrabenazine and its deuterated form, deutetrabenazine. Findings indicate that patients on deutetrabenazine exhibit higher adherence rates and lower discontinuation rates compared to those on tetrabenazine .
Study | Population | Treatment | Outcome |
---|---|---|---|
Brusa et al. (2013) | 10 PD patients | Tetrabenazine | 45% reduction in LIDs |
Real-world analysis (2021) | HD patients | Tetrabenazine vs Deutetrabenazine | Higher adherence for deutetrabenazine |
Safety Profile
While tetrabenazine-d6 is generally well tolerated, it is associated with several side effects, including depression, parkinsonism, and sedation. Monitoring is recommended for patients receiving higher doses or those who are poor metabolizers of CYP2D6 substrates .
Eigenschaften
IUPAC Name |
9,10-dimethoxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-9,12,14,16H,5-7,10-11H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKJIEFSOBYUXJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1=O)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501127442 | |
Record name | 1,3,4,6,7,11b-Hexahydro-9,10-dimethoxy-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501127442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Tetrabenazine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015592 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Sparingly soluble, Sparingly soluble in water, Soluble in ethanol, 3.61e-01 g/L | |
Record name | Tetrabenazine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04844 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tetrabenazine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8412 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Tetrabenazine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015592 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Tetrabenazine is a reversible human vesicular monoamine transporter type 2 inhibitor (Ki = 100 nM). It acts within the basal ganglia and promotes depletion of monoamine neurotransmitters serotonin, norepinephrine, and dopamine from stores. It also decreases uptake into synaptic vesicles. Dopamine is required for fine motor movement, so the inhibition of its transmission is efficacious for hyperkinetic movement. Tetrabenazine exhibits weak in vitro binding affinity at the dopamine D2 receptor (Ki = 2100 nM)., ... Pharmacology studies demonstrate that betrabenzaine reversibly inhibits the activity of vesicular monoamine transporter 2, resulting in depletion of central dopamine. ... | |
Record name | Tetrabenazine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04844 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tetrabenazine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8412 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Prisms from methanol | |
CAS No. |
718635-93-9, 58-46-8 | |
Record name | 1,3,4,6,7,11b-Hexahydro-9,10-dimethoxy-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=718635-93-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetrabenazine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04844 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | TETRABENAZINE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172187 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | TETRABENAZINE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169886 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3,4,6,7,11b-Hexahydro-9,10-dimethoxy-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501127442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetrabenazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.348 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Tetrabenazine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8412 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Tetrabenazine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015592 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
126-129 °C, Crystals. MP: 208-210 °C. Soluble in hot water; practically insoluble in acetone. UV max (alcohol): 230, 284 nm (epsilon 7780, 3820) /Tetrabenazine hydrochloride/, Bitter crystals. Sensitive to light. MP: 126-130 °C. Sparingly soluble in water, soluble in alcohol, practically insoluble in ether /Tetrabenazine methanesulfonate/, 128 °C | |
Record name | Tetrabenazine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04844 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tetrabenazine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8412 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Tetrabenazine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015592 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Q1: How does deutetrabenazine interact with its target, VMAT2?
A1: Deutetrabenazine, like its parent compound tetrabenazine, reversibly binds to VMAT2 [, ]. VMAT2 is responsible for packaging monoamines, such as dopamine, into synaptic vesicles for release into the synapse. By inhibiting VMAT2, deutetrabenazine reduces the concentration of dopamine available for release in the synapse [, , ].
Q2: What are the downstream effects of deutetrabenazine's inhibition of VMAT2?
A2: By reducing dopamine levels in the synapse, deutetrabenazine helps to regulate neuronal signaling in brain regions associated with movement control. This mechanism is believed to be responsible for its therapeutic effect in reducing chorea associated with Huntington's disease and involuntary movements in tardive dyskinesia [, , , ].
Q3: How does the pharmacokinetic profile of deutetrabenazine differ from that of tetrabenazine?
A3: Deutetrabenazine is characterized by a longer half-life, reduced peak-to-trough fluctuations, and lower peak plasma concentrations of its active metabolites (deuterated α-dihydrotetrabenazine and β-dihydrotetrabenazine) compared with tetrabenazine []. This allows for twice-daily dosing of deutetrabenazine, potentially improving patient adherence [, ].
Q4: Does food affect the absorption of deutetrabenazine?
A4: Food does not significantly affect the overall exposure (AUC) of the active metabolites of deutetrabenazine []. While peak concentration (Cmax) may be moderately increased by food, it remains lower than that of tetrabenazine [].
Q5: What evidence supports the efficacy of deutetrabenazine in treating chorea associated with Huntington's disease?
A5: In the First-HD study, a randomized, double-blind, placebo-controlled trial, deutetrabenazine demonstrated statistically significant improvements in chorea scores compared with placebo in patients with Huntington's disease []. These findings were further supported by improvements in patient-reported and clinician-rated global impressions of change [].
Q6: Has deutetrabenazine demonstrated efficacy in treating tardive dyskinesia?
A6: Two pivotal clinical trials, ARM-TD and AIM-TD, investigated the efficacy of deutetrabenazine in treating tardive dyskinesia [, ]. Both studies showed statistically significant reductions in involuntary movements as measured by the Abnormal Involuntary Movement Scale (AIMS) compared to placebo [, ]. Clinicians also observed significant improvements in TD symptoms [].
Q7: What data is available on the long-term safety and tolerability of deutetrabenazine?
A7: Open-label extension studies (e.g., ARC-HD for HD and a 3-year OLE for TD) have provided insights into the long-term safety and tolerability of deutetrabenazine [, ]. These studies suggest that long-term treatment with deutetrabenazine is generally well-tolerated, with a safety profile consistent with the shorter-term, placebo-controlled trials [, , , ].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.